4-Pentynoyl-Val-Cit-PAB
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Overview
Description
4-Pentynoyl-Val-Cit-PAB is a compound that has garnered significant attention in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound is a cleavable linker that combines a dipeptide motif (Valine-Citrulline) with a para-aminobenzyl (PAB) spacer, facilitating the targeted delivery of cytotoxic drugs to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentynoyl-Val-Cit-PAB involves multiple steps, starting with the preparation of the Valine-Citrulline dipeptide. This dipeptide is then coupled with a 4-pentynoyl group and a para-aminobenzyl spacer. The reaction conditions typically involve the use of protecting groups such as Fmoc or Boc to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a powder or crystalline form, with purity levels exceeding 95% .
Chemical Reactions Analysis
Types of Reactions: 4-Pentynoyl-Val-Cit-PAB undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is the enzymatic cleavage by cathepsin B, a lysosomal protease .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Involves nucleophilic reagents such as amines or thiols.
Major Products: The primary product of enzymatic cleavage is the release of the cytotoxic drug, facilitated by the 1,6-elimination of the para-aminobenzyl spacer .
Scientific Research Applications
4-Pentynoyl-Val-Cit-PAB is extensively used in the development of ADCs for cancer therapy. Its ability to provide stable linkage during systemic circulation and rapid release upon reaching the target cell makes it a valuable tool in targeted drug delivery . Additionally, it is used in click chemistry for bioconjugation and in the synthesis of integrin-targeting peptide-drug conjugates.
Mechanism of Action
The mechanism of action of 4-Pentynoyl-Val-Cit-PAB involves its cleavage by cathepsin B in the lysosomes of target cells. This cleavage triggers a 1,6-elimination reaction, releasing the cytotoxic drug in its active form. The Valine-Citrulline dipeptide serves as a recognition motif for cathepsin B, ensuring specificity to cancer cells .
Comparison with Similar Compounds
Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.
Mc-Val-Cit-PAB: A bifunctional linker with similar properties but different functional groups.
Uniqueness: 4-Pentynoyl-Val-Cit-PAB stands out due to its pentynoyl group, which allows for additional functionalization through click chemistry. This feature enhances its versatility in bioconjugation applications.
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-4-5-8-19(30)28-20(15(2)3)22(32)27-18(7-6-13-25-23(24)33)21(31)26-17-11-9-16(14-29)10-12-17/h1,9-12,15,18,20,29H,5-8,13-14H2,2-3H3,(H,26,31)(H,27,32)(H,28,30)(H3,24,25,33)/t18-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPNYOBMYRVUFO-ICSRJNTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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